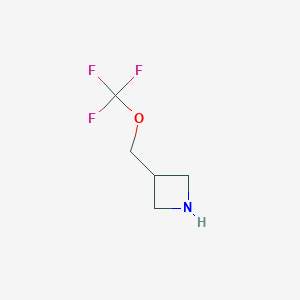

3-(Trifluoromethoxymethyl)azetidine

Description

Significance of Azetidine (B1206935) Ring Systems in Organic Synthesis and Medicinal Chemistry

The azetidine ring has gained considerable popularity in drug discovery over the last decade. chemrxiv.org As the smallest nitrogen-containing saturated heterocycle with reasonable chemical stability, azetidine offers a unique combination of features. enamine.netrsc.org Its strained four-membered ring structure provides a degree of conformational rigidity, which can be advantageous in designing molecules with specific spatial orientations of functional groups. enamine.net This rigidity can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity. enamine.net

In medicinal chemistry, azetidine moieties are incorporated into molecules to modulate their pharmacokinetic properties. researchgate.netnih.gov They are considered valuable scaffolds and have been featured in a number of approved drugs and clinical candidates. chemrxiv.orgacs.org The incorporation of azetidines can influence a compound's polarity and solubility, and they can serve as bioisosteres for other common saturated heterocycles like piperidine (B6355638) or morpholine. researchgate.net The diverse range of pharmacological activities associated with azetidine-containing compounds includes anticancer, antibacterial, and anti-inflammatory properties, among others. nih.gov

From a synthetic standpoint, the inherent ring strain of azetidines drives their reactivity, allowing for unique chemical transformations that are not as readily achieved with less strained ring systems. rsc.org While their synthesis was once considered challenging, significant advancements have been made, providing more efficient access to functionalized azetidines. researchgate.netnih.gov Methods such as intramolecular aminolysis of epoxy amines and various cycloaddition reactions have expanded the synthetic chemist's toolbox for creating diverse azetidine derivatives. nih.govfrontiersin.orgrsc.org

The Unique Role of the Trifluoromethoxymethyl Moiety in Azetidine Derivatives

The trifluoromethoxy group (-OCF3) is a highly valued substituent in modern medicinal chemistry due to its distinct electronic and steric properties. mdpi.comresearchgate.net When appended to a scaffold like azetidine, specifically as a trifluoromethoxymethyl group (-CH2OCF3), it imparts a unique set of characteristics to the resulting molecule.

The primary influence of the trifluoromethoxy group stems from the high electronegativity of the fluorine atoms. wikipedia.org This property significantly impacts the lipophilicity, metabolic stability, and binding interactions of a molecule. mdpi.comresearchgate.net The -OCF3 group is known to increase lipophilicity, which can enhance membrane permeability and improve in vivo transport. mdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethoxy group highly resistant to metabolic degradation, a crucial attribute for developing stable drug candidates. mdpi.com

The introduction of a trifluoromethoxymethyl group onto the azetidine ring can therefore be a strategic move to fine-tune the physicochemical profile of a lead compound. The combination of the rigid, polar azetidine core with the lipophilic and metabolically robust trifluoromethoxymethyl substituent creates a building block with significant potential for drug design. researchgate.net

Overview of Research Trajectories for 3-(Trifluoromethoxymethyl)azetidine

Research involving this compound primarily revolves around its synthesis and its use as a specialized building block for creating more complex molecules with potential therapeutic applications. The compound itself is a derivative that combines the desirable features of the azetidine ring with the property-modulating effects of the trifluoromethoxymethyl group.

Synthetic efforts are focused on developing efficient and practical routes to access this and similar fluorinated azetidine derivatives. researchgate.net These methods often start from commercially available amino alcohols and involve multiple steps to construct the azetidine ring and introduce the trifluoromethoxymethyl moiety. researchgate.net

In medicinal chemistry, the research trajectory for this compound is its incorporation into larger molecules to explore new chemical space in drug discovery. chemrxiv.orgacs.org It serves as a fragment or scaffold that medicinal chemists can use to design novel compounds with improved properties. For example, replacing other cyclic amines with this compound in a known bioactive molecule allows researchers to investigate the impact of this specific substitution on potency, selectivity, and pharmacokinetic parameters. The development of 3-hydroxymethyl-azetidine derivatives as potent inhibitors of DNA polymerase Theta highlights the utility of the substituted azetidine scaffold in generating effective bioactive molecules. nih.gov

Below is a table summarizing the key properties and identification numbers for the compound.

| Property | Value |

| Chemical Formula | C5H8F3NO |

| Molecular Weight | 155.12 g/mol |

| CAS Number | 2248330-06-3 |

| Boiling Point | 84.7±35.0 °C |

Table 1: Physicochemical Properties of this compound. chemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C5H8F3NO |

|---|---|

Molecular Weight |

155.12 g/mol |

IUPAC Name |

3-(trifluoromethoxymethyl)azetidine |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)10-3-4-1-9-2-4/h4,9H,1-3H2 |

InChI Key |

MKFDRXKZTYCMNR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)COC(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 Trifluoromethoxymethyl Azetidine and Azetidine Scaffolds

Ring-Opening Reactions

The considerable ring strain in azetidines provides a thermodynamic driving force for reactions that lead to the cleavage of the four-membered ring. nih.govnih.gov These reactions are a powerful tool for the synthesis of a variety of acyclic and larger heterocyclic structures.

Strain-Driven C-N Bond Cleavage

The cleavage of the C-N bond in azetidines is a common outcome of strain-driven reactions. This process can be initiated by various reagents and conditions, often involving the activation of the azetidine (B1206935) nitrogen. For instance, N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition through the nucleophilic attack of a pendant amide group. nih.gov This highlights the susceptibility of the C-N bond to cleavage when the nitrogen atom is rendered more electrophilic.

The stability of the azetidine ring is significantly influenced by the substituents on the nitrogen atom. N-linked heteroaryl azetidines, for example, have shown greater stability compared to N-phenyl analogues in acidic conditions. nih.gov This suggests that the electronic nature of the N-substituent plays a crucial role in modulating the propensity for C-N bond cleavage. While specific studies on the C-N bond cleavage of 3-(trifluoromethoxymethyl)azetidine are not extensively documented, the general principles of strain-driven ring-opening suggest that activation of the nitrogen atom would facilitate this transformation.

Formation of Seven-Membered Hydroxylamines and δ-Lactams

Ring expansion reactions of azetidines offer a synthetic route to larger, more complex heterocyclic systems. While the formation of five- and six-membered rings is more commonly reported, the expansion to seven-membered rings, such as azepanes, has also been achieved. One strategy involves the intramolecular N-alkylation of 2-substituted azetidines bearing a 3-hydroxypropyl side chain. Activation of the primary alcohol leads to the formation of a bicyclo[3.2.0]heptane intermediate, which can then be opened by nucleophiles to yield a mixture of pyrrolidines and azepanes. The regioselectivity of this ring-opening is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. nih.gov

While the direct synthesis of seven-membered hydroxylamines from azetidines is not extensively described, the formation of δ-lactams, which are six-membered cyclic amides, can be achieved through various synthetic methodologies. nih.gov The conversion of azetidines to δ-lactams would likely involve a multi-step sequence, potentially initiated by a ring-opening event followed by functional group manipulation and subsequent cyclization. For instance, the cleavage of the azetidine ring could generate a linear amino acid precursor that, upon activation, could cyclize to form a δ-lactam.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the azetidine ring typically proceed via activation of the nitrogen atom to create a better leaving group. This is often achieved by quaternization of the nitrogen to form an azetidinium ion. These activated azetidines are then susceptible to ring-opening by a variety of nucleophiles. organic-chemistry.org

The regioselectivity of the nucleophilic attack on unsymmetrical azetidinium ions is a key consideration. The attack can occur at either of the carbon atoms adjacent to the nitrogen. The outcome is influenced by steric and electronic factors of both the azetidinium ion and the incoming nucleophile. Generally, in the absence of overriding steric hindrance, nucleophilic attack is favored at the less substituted carbon atom. However, electronic effects from substituents on the ring can significantly alter this preference.

| Azetidinium Ion Type | Nucleophile | Predominant Site of Attack | Resulting Product |

| Unsubstituted | Various | C2 or C4 | γ-substituted amine |

| C2-substituted | Various | C4 (less substituted) | γ-substituted amine |

| N-Acyl | Various | C2 or C4 | γ-substituted amide |

Electrophilic Functionalization

The functionalization of the azetidine ring through electrophilic attack often requires the generation of a carbanionic species on the ring. This is typically achieved through deprotonation at a position alpha to the nitrogen atom.

α-Lithiation and Electrophilic Trapping Strategies

A powerful method for the functionalization of the azetidine ring at the C2 position is through α-lithiation followed by trapping with an electrophile. This strategy generally requires the presence of an activating group on the nitrogen atom, such as a tert-butoxycarbonyl (Boc) group, to facilitate deprotonation and stabilize the resulting lithiated intermediate. nih.gov

The reaction of an N-Boc protected azetidine with a strong base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chelating agent like sparteine, generates the α-lithiated azetidine. This organolithium species can then react with a wide range of electrophiles to introduce various substituents at the C2 position. This method allows for the stereoselective introduction of functional groups, leading to the formation of enantioenriched 2-substituted azetidines. nih.gov

| N-Protecting Group | Base | Electrophile (E) | Product |

| Boc | s-BuLi / (-)-sparteine | R-X (e.g., MeI, BnBr) | N-Boc-2-R-azetidine |

| Boc | s-BuLi / (-)-sparteine | RCHO | N-Boc-2-(CH(OH)R)-azetidine |

| Boc | s-BuLi / (-)-sparteine | CO2 | N-Boc-azetidine-2-carboxylic acid |

Functional Group Interconversions on the Azetidine Ring

Once an azetidine ring is formed and functionalized, further synthetic utility can be derived from the interconversion of the existing functional groups. These transformations allow for the diversification of the azetidine scaffold and the introduction of new chemical properties.

For azetidines bearing a hydroxyl group, such as 3-hydroxyazetidine, the alcohol functionality can be a versatile handle for further modifications. For example, the hydroxyl group can be oxidized to a ketone, which can then undergo a variety of carbonyl chemistry reactions. Alternatively, it can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions at the C3 position.

In the case of this compound, the trifluoromethoxy group is generally stable to many reaction conditions. However, the ether linkage could potentially be cleaved under harsh acidic conditions. The primary amino group of the deprotected azetidine can be readily acylated, alkylated, or used in other standard amine transformations to introduce a wide array of substituents on the nitrogen atom. These functional group interconversions are crucial for the synthesis of diverse libraries of azetidine derivatives for various applications, including medicinal chemistry.

Influence of the Trifluoromethoxymethyl Moiety on Reaction Pathways

The introduction of a trifluoromethoxymethyl (-OCHF₃) group onto an azetidine scaffold significantly alters its electronic properties and steric profile, thereby exerting a profound influence on the pathways of chemical reactions. This moiety is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, a property it shares with the more extensively studied trifluoromethyl (-CF₃) group. This electronic effect can decrease the basicity of the azetidine nitrogen and influence the stability of charged intermediates or transition states formed during a reaction. Furthermore, the steric bulk of the trifluoromethoxymethyl group can dictate the trajectory of approaching reagents, leading to specific stereochemical outcomes.

Regioselectivity in Cyclization and Substitution Reactions

The electron-withdrawing nature of fluorinated groups like trifluoromethoxymethyl plays a critical role in directing the regioselectivity of cyclization and substitution reactions involving the azetidine ring. This is often observed in ring-opening reactions of strained precursors, where the fluorinated group stabilizes or destabilizes potential cationic intermediates, thereby favoring one reaction site over another.

In the synthesis of azetidines from strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs), the trifluoromethyl group directs the regioselectivity of ring-opening. When these ABBs react with benzyl (B1604629) chloroformate, the nucleophilic attack occurs at the C3 position, leading to the formation of 3-chloroazetidines. This outcome is consistent across substrates with various electron-withdrawing and electron-donating substituents on a phenyl group at C3. nih.gov However, substrates with strongly electron-donating groups at the para-position, such as a p-methoxyphenyl group, can lead to decomposition, suggesting a buildup of positive charge at C3 is disfavored by the adjacent electron-withdrawing trifluoromethyl group. nih.gov

Similarly, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, high regioselectivity is achieved, favoring the formation of the four-membered azetidine ring over the five-membered pyrrolidine (B122466) ring. nih.govfrontiersin.orgnih.gov This C3-selective aminolysis occurs even when the alternative C4 position is a potentially more reactive benzylic position, highlighting the catalyst's and substrate's intrinsic preference for azetidine formation in the cis-epoxide series. nih.govfrontiersin.org While not involving a trifluoromethoxymethyl group directly, these studies underscore how electronic and stereochemical factors inherent in the substrate can be harnessed to control the regioselectivity of cyclization. nih.govfrontiersin.orgnih.gov

Another relevant example is the regioselective ring-opening of cis-N-tosyl-2-tosyloxymethyl-3-trifluoromethylaziridines. researchgate.net Reaction with phenols leads to the cleavage of the C2-N bond and subsequent rearrangement to form an azetidine ring system. The trifluoromethyl group at the C3 position directs this transformation, showcasing how such moieties are pivotal in controlling reaction pathways from one small heterocycle to another.

The following table summarizes the regioselective outcomes in reactions leading to substituted azetidines.

| Precursor | Reagent/Catalyst | Major Product Type | Regioselectivity Principle |

| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes | Benzyl Chloroformate | 3-Chloro-2-(trifluoromethyl)azetidines | Nucleophilic attack is directed to the C3 position of the bicyclobutane core. nih.gov |

| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes | Trifluoroacetic Anhydride (B1165640) | 2-(Trifluoromethyl)azetidin-3-ols | A formal hydration process occurs with high regioselectivity, yielding the 3-ol. nih.gov |

| cis-3,4-Epoxy Amines | La(OTf)₃ | 3-Hydroxyazetidines | Catalyst promotes C3-selective intramolecular aminolysis (4-exo-tet cyclization) over C4-attack. nih.govfrontiersin.org |

| cis-N-Tosyl-2-tosyloxymethyl-3-trifluoromethylaziridine | Phenols | 3-Phenoxy-4-(trifluoromethyl)azetidines | Regioselective ring-opening of the aziridine (B145994) followed by intramolecular cyclization to the azetidine. researchgate.net |

Stereoselectivity in Azetidine Transformations

The trifluoromethoxymethyl group also exerts significant stereocontrol in reactions involving the azetidine ring, influencing the facial selectivity of approaching reagents and the stereochemical outcome of bond-forming and bond-breaking processes. Its steric demand and electronic influence on the geometry of transition states are key to this control.

A clear example of this influence is seen in the palladium-catalyzed hydrogenolysis of 3-aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. This reaction provides convenient access to cis-2,3-disubstituted azetidines. nih.govresearchgate.net The trifluoromethyl group has a remarkable influence on the stereochemical outcome. For comparison, the hydrogenolysis of a related azabicyclobutane without the trifluoromethyl group proceeded in a nearly stereorandom fashion, affording a near 1:1 mixture of cis and trans diastereomers. The presence of the CF₃ group, however, directs the reaction to almost exclusively yield the cis product. nih.gov This demonstrates a powerful directing effect where the group dictates the stereochemistry of the resulting 2,3-disubstituted azetidine.

In the synthesis of azetidin-3-ols from 2-(trifluoromethyl)ABBs, the reaction also proceeds with high stereoselectivity. X-ray diffraction analysis of one such product confirmed a trans relationship between the newly introduced hydroxyl group at C3 and the trifluoromethyl group at C2. nih.gov This indicates that the incoming nucleophile (a water equivalent) attacks from the face opposite to the bulky and electron-withdrawing CF₃ group.

Furthermore, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a stereoselective route to chiral azetidin-3-ones. nih.gov While this example does not feature a trifluoromethoxymethyl group, it highlights a general principle: the stereochemistry of substituents on the nitrogen atom and the propargyl chain can be effectively transferred to the newly formed stereocenters on the azetidine ring during cyclization. The presence of a bulky and stereoelectronically defined group like trifluoromethoxymethyl would be expected to similarly dominate the stereochemical course of such transformations.

The table below details examples of stereoselective transformations in azetidine chemistry influenced by fluorinated groups.

| Reaction | Substrate | Stereochemical Outcome | Influencing Factor |

| Palladium-Catalyzed Hydrogenolysis | 3-Aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane | Predominantly cis-3-Aryl-2-(trifluoromethyl)azetidine | The trifluoromethyl group directs the hydrogenolysis to proceed with high cis selectivity. nih.gov |

| Strain-Release Reaction with Trifluoroacetic Anhydride | 3-Aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane | trans-3-Aryl-2-(trifluoromethyl)azetidin-3-ol | The incoming nucleophile adds to the face opposite the trifluoromethyl group. nih.gov |

| Gold-Catalyzed Oxidative Cyclization | Chiral N-propargylsulfonamides | Chiral Azetidin-3-ones with high enantiomeric excess (>98% e.e.) | The stereochemistry is transferred from the chiral sulfonamide precursor during the N-H insertion step. nih.gov |

Advanced Derivatization Strategies for 3 Trifluoromethoxymethyl Azetidine and Functionalized Azetidines

Strategies for Nitrogen and Carbon Functionalization

The functionalization of the azetidine (B1206935) ring can be broadly categorized into modifications at the ring nitrogen (N-functionalization) and the ring carbons (C-functionalization). These approaches provide complementary avenues for structural diversification.

Direct modification of the azetidine nitrogen is a common and powerful strategy for introducing a wide range of substituents. The secondary amine of the azetidine ring is nucleophilic and readily participates in alkylation and arylation reactions.

N-Alkylation is typically achieved through nucleophilic substitution reactions with alkyl halides or reductive amination. For instance, novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been synthesized where the final step involves the alkylation of the azetidine nitrogen to furnish a library of derivatives. nih.gov A catalyst-free, multicomponent reaction has also been described for the N-alkylation of secondary amines, utilizing cyclic tertiary amines as the source of the alkyl group through a C-N bond cleavage mechanism. researchgate.net

N-Arylation often employs transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. A two-step procedure for synthesizing alkyldiarylamines from primary amines involves an initial palladium-catalyzed arylation to form an alkylarylamine, followed by a second, distinct palladium-catalyzed arylation to yield the final product. cmu.edu The choice of catalyst and ligand system is critical and depends on the electronic properties of the substrates. cmu.edu These general methods are applicable to the arylation of the azetidine nitrogen, allowing for the introduction of diverse aromatic and heteroaromatic moieties.

Carbon-carbon bond formation at the azetidine ring is a key strategy for building molecular complexity. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron species with an organic halide in the presence of a palladium catalyst, has proven to be a highly effective method for the C-functionalization of azetidines. mdpi.comacs.org

This reaction is particularly valuable for synthesizing biaryl structures, a common motif in pharmaceuticals. mdpi.comacs.org For example, a brominated pyrazole-azetidine hybrid can be coupled with various aryl and heteroaryl boronic acids to generate a library of novel heterocyclic amino acid derivatives. nih.govsemanticscholar.orgbohrium.com The efficiency of these couplings is highly dependent on the catalytic system employed. Researchers have evaluated various palladium sources, ligands, and bases to optimize reaction conditions. semanticscholar.org A system comprising Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in 1,4-dioxane (B91453) at 100 °C has been identified as highly effective for coupling a 4-bromopyrazole-azetidine substrate with different boronic acids, yielding products in excellent yields. semanticscholar.org

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of functional groups, as demonstrated by the successful coupling with boronic acids containing electron-donating, electron-withdrawing, and heterocyclic substituents. semanticscholar.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Azetidine Derivatives

| Catalyst System | Base | Solvent | Substrates | Product Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4-Bromopyrazole-azetidine hybrid + Phenylboronic acid | 94% | semanticscholar.org |

| Pd(OAc)₂ / Ligand | Cs₂CO₃ | DMF/H₂O | Azetidine-diamine complex + Aryl halides | 10-50% (at RT) | mdpi.com |

This table presents a selection of reported catalytic systems and is not exhaustive.

The construction of all-carbon quaternary centers on the azetidine ring represents a significant synthetic challenge but provides access to unique and sterically hindered molecular architectures. Recent advances have enabled the facile synthesis of these valuable structures.

One innovative approach merges polar-radical relay catalysis with strain-release functionalization. nih.gov This method utilizes a bench-stable benzoylated 1-azabicyclo[1.1.0]butane (ABB), which undergoes ring-opening in the presence of a catalytic amount of bromide. nih.gov The resulting redox-active azetidine intermediate then engages in a nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling with a broad range of commercially available boronic acids. nih.gov This strategy is notable for its excellent functional group tolerance and scalability. nih.gov

Another method involves the use of electrophilic azetidinyl trichloroacetimidate (B1259523) (ATA) reagents. chemrxiv.org These reagents can couple with various carbon-based nucleophiles, including cyanide, indoles, and enol ethers, to successfully produce functionalized azetidines that possess quaternary carbon centers. chemrxiv.org Furthermore, the diastereoselective alkylation of chiral azetines, four-membered unsaturated rings, has been shown to create a quaternary center with high stereocontrol, which can then be converted to highly substituted β-amino acid derivatives. acs.org

Exploiting Specific Reactivity for Derivatization

Beyond direct functionalization of the N-H or C-H bonds of the core ring, derivatization can proceed by leveraging pre-installed functional groups, such as hydroxyls and amines, or by using the azetidine scaffold as a building block for more complex heterocyclic systems.

Azetidines substituted with hydroxyl or amine groups offer convenient handles for further modification. These functional groups can be introduced through various synthetic routes and then derivatized to attach new fragments or linkers. chemrxiv.org For example, a general method for derivatizing primary amine and hydroxyl groups involves tagging with an acyl chloride head that contains a tertiary amine tail. nih.gov This dual derivatization scheme increases the hydrophobicity and proton affinity of the analyte, which can be useful in analytical applications. nih.gov

In the context of complex molecule synthesis, strain-release "azetidinylation" reactions have been developed that are chemoselective. acs.org For instance, the nucleophilic addition of amines to an activated azabicyclobutane precursor proceeds efficiently even in the presence of free hydroxyl groups on the nucleophile, leaving the hydroxyl group available for subsequent derivatization. acs.org This tolerance for unprotected functional groups simplifies synthetic sequences and allows for late-stage functionalization. chemrxiv.org

Functionalized azetidines can serve as key intermediates in the synthesis of other important heterocyclic scaffolds, such as fluorinated pyrazoles. The trifluoromethyl group is found in many pharmacologically active molecules, including a number of pyrazole-containing drugs. researchgate.net

Research has demonstrated the design and synthesis of fluorinated azetidine-based pyrazole (B372694) molecular hybrids. nih.gov These compounds were evaluated for antiviral activity against the HCV genotype-1b replicon system. nih.gov Specifically, a series of 4-fluorinated azetidine derivatives displayed good inhibitory activity. nih.gov Interestingly, a related fluorinated pyrazole analogue, synthesized as part of the same study but without the azetidine directly attached in the same manner, showed even more potent inhibitory action, highlighting the importance of the pyrazole moiety. nih.gov The synthesis of these complex hybrids often relies on the diversification of brominated pyrazole-azetidine intermediates through methods like the Suzuki-Miyaura cross-coupling, showcasing a convergence of the strategies discussed. nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-(Trifluoromethoxymethyl)azetidine |

| Phenylboronic acid |

| 4-Bromopyrazole |

| 1-Azabicyclo[1.1.0]butane (ABB) |

| Azetidinyl trichloroacetimidate (ATA) |

| 4-Fluoropyrazole |

| Trifluoromethyl |

| Benzoyl chloride |

| Cyanide |

| Indole |

| Enol ether |

| Acyl chloride |

| Alkyl halide |

| Boronic acid |

| Pyrazole |

| Piperidine (B6355638) |

| Azepine |

| Lactam |

| Urea |

| Carbamate |

| Sulfonamide |

| Imine |

| Thiol |

| Phosphine oxide |

| Azaindazole |

| Benzimidazole |

| Carbazole |

| Triazole |

| Tetrazole |

| Purine |

| Morpholine |

| 1,4-Dioxane |

| Phenylmagnesium bromide |

| Trichloroacetonitrile (Cl₃CCN) |

| Di-tert-butyl peroxide |

| Zinc |

| Formaldehyde |

| Ganciclovir |

| Ruzadolane |

| Pethidine |

| Lomotil |

| Mosapramine |

| Pretiadil |

Diastereoselective and Enantioselective Functionalization Approaches

The introduction of stereocenters with high fidelity is a cornerstone of modern medicinal chemistry and drug discovery. For saturated heterocycles like azetidines, controlling the three-dimensional arrangement of substituents is paramount for modulating their pharmacological and pharmacokinetic properties. While specific literature on the diastereoselective and enantioselective functionalization of this compound is not extensively available, a number of powerful stereocontrolled methodologies have been developed for other substituted azetidines. These strategies provide a strong foundation and suggest potential pathways for the stereoselective derivatization of the target compound.

Diastereoselective approaches aim to control the relative stereochemistry between two or more stereocenters, while enantioselective methods establish a specific absolute stereochemistry, yielding an excess of one enantiomer over the other.

Diastereoselective Functionalization

Diastereoselectivity in azetidine functionalization is often achieved by leveraging the influence of existing stereocenters on the molecule or by employing substrate-controlled reactions.

One notable strategy involves the iodocyclization of homoallyl amines . This method provides a pathway to cis-2,4-disubstituted azetidines through a 4-exo-trig cyclization process. The reaction of a homoallyl amine with iodine can lead to the formation of a 2-(iodomethyl)azetidine derivative with high diastereoselectivity. rsc.org

Another powerful technique is the [2+2] photocycloaddition , specifically the aza Paternò-Büchi reaction. The intramolecular version of this reaction, when enabled by visible light, can produce bicyclic azetidines with excellent yield and diastereoselectivity. This approach is valuable for creating densely functionalized azetidine frameworks.

The diastereoselective reduction of substituted azetidines is also a viable strategy. For instance, the reduction of 3-oxo-azetidines can lead to the corresponding 3-hydroxyazetidines. The stereochemical outcome of such reductions can be influenced by the choice of reducing agent and the substitution pattern on the azetidine ring.

Furthermore, strain-release driven reactions of 1-azabicyclo[1.1.0]butanes (ABBs) with various nucleophiles have emerged as a versatile method for creating 1,3-disubstituted azetidines. The inherent strain in the ABB skeleton facilitates ring-opening, and when coupled with appropriate chiral auxiliaries or catalysts, this can be rendered stereoselective. For example, the reaction of lithiated ABBs with chiral electrophiles can proceed with high diastereoselectivity. arkat-usa.org

Table 1: Examples of Diastereoselective Functionalization of Azetidines

| Precursor | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) | Yield | Reference |

|---|---|---|---|---|---|

| Chiral 2-acyl-3-benzyl-perhydro-1,3-benzoxazine | Irradiation (photocyclization) | Enantiopure 2,3-disubstituted azetidin-3-ol | Totally diastereoselective | - | nih.gov |

| Homoallyl amine | I2, NaHCO3, MeCN, rt | cis-2-(Iodomethyl)azetidine | High (cis selective) | - | rsc.org |

| α-Substituted-α-haloalkylketones | ABB-Li | C3-oxacyclic ABBs | > 95:5 | Good | arkat-usa.org |

Enantioselective Functionalization

Enantioselective strategies typically involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents to induce facial selectivity in the formation of new stereocenters.

Organocatalysis has proven to be a powerful tool for the enantioselective synthesis of functionalized azetidines. For instance, a protocol involving the enantioselective α-chlorination of aldehydes, followed by a series of transformations, can yield C2-functionalized azetidines with high enantiomeric excess. organic-chemistry.org

Metal-catalyzed reactions are also at the forefront of enantioselective azetidine synthesis. Copper(I) catalysis, in conjunction with chiral ligands, has been successfully applied in the asymmetric [3+1]-cycloaddition of imido-sulfur ylides with metallo-enolcarbenes to produce all-cis tetrasubstituted azetidine-2-carboxylic acid derivatives with high yield and stereocontrol. nih.gov

The use of chiral auxiliaries is a classic and effective method. Chiral tert-butanesulfinamide, for example, can be used to direct the stereochemical outcome of reactions, leading to the synthesis of C-2-substituted azetidines with high levels of stereoselectivity. rsc.org

A concise and efficient enantioselective synthesis of a highly functionalized azetidine precursor for the natural product penaresidin (B1208786) B was achieved through a multi-step sequence. A key step involved an intramolecular Mitsunobu reaction, which proceeded with high stereocontrol to form the azetidine ring. nih.gov

Table 2: Examples of Enantioselective Functionalization of Azetidines

| Precursor/Reaction Type | Catalyst/Auxiliary | Product | Enantiomeric Excess (e.e.) | Yield | Reference |

|---|---|---|---|---|---|

| α-Chlorination of aldehydes | Organocatalyst | C2-functionalized azetidines | 84–92% | 22–32% (overall) | organic-chemistry.org |

| [3+1]-Cycloaddition | Chiral sabox copper(I) | all-cis-Tetrasubstituted azetidine-2-carboxylates | High | High | nih.gov |

| Reformatsky reaction of sulfinimines | Chiral tert-butanesulfinamide | C-2-substituted azetidines | High | - | rsc.org |

| Intramolecular Mitsunobu reaction | - | Highly functionalized azetidine core | High | 75% | nih.gov |

Computational and Mechanistic Investigations of 3 Trifluoromethoxymethyl Azetidine and Azetidine Chemistry

Density Functional Theory (DFT) Studies

DFT calculations have become a cornerstone in the study of azetidine (B1206935) chemistry, offering a powerful lens through which to examine reaction pathways and predict chemical behavior with remarkable accuracy.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving azetidines. By calculating the energies of reactants, intermediates, transition states, and products, researchers can elucidate complex reaction mechanisms that are often difficult to probe experimentally. aip.org

For instance, DFT has been used to investigate the mechanisms of various azetidine-forming reactions, such as the aza Paternò-Büchi reaction, which is a [2+2] cycloaddition between imines and alkenes. researchgate.netresearchgate.net These studies help to understand the nature of the excited states and intermediates involved. rsc.org In the copper-catalyzed synthesis of azetidine nitrones, mechanistic studies, supported by DFT, revealed a tandem process involving researchgate.netmdpi.com-rearrangement, 4π-electrocyclization, ring-opening, and recyclization. acs.org Similarly, the mechanism of palladium-catalyzed C-H activation for aziridination has been detailed through kinetic and computational investigations, providing a theoretical rate law that matches experimental data. acs.org

In the thermal decomposition of energetic materials like 1,3,3-trinitroazetidine (B1241384) (TNAZ), DFT studies have explored multiple initial decomposition pathways, including N-NO2 and C-NO2 bond cleavage and HONO elimination. aip.org These calculations provide critical data on activation energy barriers for competing pathways. aip.org

Table 1: Calculated Activation Barriers for TNAZ Decomposition Pathways

| Reaction Pathway | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|

| N-N Bond Dissociation (NO2 loss) | 38.27 | aip.org |

| C-N Bond Dissociation (NO2 loss) | 39.49 | aip.org |

| HONO Elimination (from nitramine) | 45.00 | aip.org |

| HONO Elimination (from nitroalkyl) | 44.00 | aip.org |

Note: These values represent a selection of theoretical predictions and can vary based on the computational method used.

One of the key challenges in azetidine chemistry is controlling regioselectivity and stereochemistry. DFT calculations provide profound insights into the factors governing these outcomes. For example, in the ring-opening of unsymmetrically substituted azetidines, the reaction's regioselectivity is highly dependent on the electronic and steric effects of the substituents. magtech.com.cn Computational studies can rationalize why nucleophilic attack occurs at a specific carbon atom. magtech.com.cnugent.be

In the palladium-catalyzed ring-opening cross-coupling of 2-arylaziridines (a related strained heterocycle), DFT calculations and energy decomposition analysis (EDA) have shown that non-covalent interactions between the catalyst and the substrate's aryl group are crucial in controlling regioselectivity. acs.orgresearchgate.net Computational studies on the La(OTf)3-catalyzed intramolecular aminolysis of epoxy amines to form azetidines suggest that the coordination of the lanthanum catalyst to the substrate or product likely dictates the observed regioselectivity. frontiersin.org

The trifluoromethoxymethyl group (-OCHF2 or -OCF3) is a significant substituent in medicinal chemistry, known for its steric bulk and strong electron-withdrawing nature. The conformational preferences of azetidine rings are influenced by their substituents. The four-membered ring is not planar and undergoes puckering. A substituent can occupy either an axial or equatorial position on the puckered ring, and its preference is determined by a balance of steric and electronic factors.

While specific DFT studies on the conformational analysis of 3-(trifluoromethoxymethyl)azetidine are not widely published, principles can be drawn from related molecules. For instance, studies on peptides containing α-trifluoromethylalanine show how the trifluoromethyl group influences the peptide backbone conformation. nii.ac.jp The steric hindrance of a trifluoromethyl group is estimated to be between that of an ethyl and an isopropyl group. nih.gov This steric demand would likely create a preference for the trifluoromethoxymethyl group to occupy the pseudo-equatorial position on the azetidine ring to minimize steric clashes with other ring atoms and substituents. Computational analysis can precisely quantify the energy difference between the axial and equatorial conformers.

Quantum Chemical Calculations of Ring Strain and Stability

Azetidines are characterized by significant ring strain, which is a major driver of their chemical reactivity. researchgate.net Quantum chemical calculations are essential for quantifying this strain energy and understanding the stability of the ring. The ring-strain energy of azetidine is approximately 25.2 kcal/mol, which is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and the related nitrogen heterocycle aziridine (B145994) (26.7 kcal/mol). researchgate.net This high strain energy facilitates ring-opening reactions. acs.orgresearchgate.net

Table 2: Comparison of Ring Strain Energies

| Compound | Ring Size | Ring Strain Energy (kcal/mol) | Reference |

|---|---|---|---|

| Piperidine (B6355638) | 6 | 0 | researchgate.net |

| Pyrrolidine (B122466) | 5 | 5.8 | researchgate.net |

| Azetidine | 4 | 25.2 | researchgate.net |

| Aziridine | 3 | 26.7 | researchgate.net |

Theoretical Insights into the Electronic Effects of the Trifluoromethoxymethyl Group

The trifluoromethoxymethyl group exerts a powerful inductive electron-withdrawing effect due to the high electronegativity of the fluorine atoms. This significantly alters the electronic landscape of the azetidine ring. Theoretical methods provide invaluable insights into these electronic perturbations.

Quantum chemical calculations can be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution on a molecule. rsc.org For this compound, the MEP would show a region of high positive potential (electron deficiency) around the -OCHF2 or -OCF3 group and the adjacent ring carbon, and a region of negative potential (electron richness) on the nitrogen atom.

This strong electron-withdrawing effect lowers the basicity (pKa) of the azetidine nitrogen. nih.gov This is a crucial property in medicinal chemistry, as reduced basicity can decrease off-target interactions with biological macromolecules. nih.gov Furthermore, the inductive effect makes the carbon atoms of the azetidine ring more electrophilic and susceptible to nucleophilic attack, a key aspect of its reactivity in ring-opening reactions. magtech.com.cn Parameters like atomic charges, orbital energies (HOMO/LUMO), and Fukui indices can be calculated to quantify these effects and predict reactivity. ajchem-b.com

Dynamic Phenomena in Azetidine Reactivity

The reactivity of azetidines is not always governed by static models of transition states. Dynamic phenomena, where molecular structures are fluxional, play a critical role. Computational studies have been vital in rationalizing these complex behaviors. mdpi.comnih.gov

A prominent example is the "dynamic control of reactivity" observed in the α-lithiation of certain azetidines. nih.govresearchgate.netnih.gov Experimental and computational work has shown that the initially formed lithiated intermediates can be configurationally labile, meaning they can rapidly invert their stereochemistry at the carbanionic center. nih.govnih.gov DFT calculations, combined with in-situ FT-IR experiments, have rationalized this by considering the dynamics at both the azetidine nitrogen and the carbon-lithium center. nih.govresearchgate.net This lability allows the system to evolve towards the thermodynamically most stable diastereomer before being trapped by an electrophile, resulting in a highly stereoselective outcome in a process termed stereoconvergence. nih.govresearchgate.net These dynamic effects highlight the importance of considering the full energy landscape and the possibility of rapid equilibria between intermediates when studying azetidine reactivity.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The strained four-membered ring of azetidines makes them valuable building blocks in organic synthesis. Their reactivity, driven by significant ring strain, allows for unique chemical transformations. rsc.org While more stable than their three-membered aziridine (B145994) counterparts, azetidines can undergo facile ring-opening reactions under appropriate conditions, providing access to a variety of functionalized acyclic compounds. rsc.org This strain-driven reactivity is a key feature in their application as intermediates.

Intramolecular SN2 reactions are a common method for forming the azetidine (B1206935) ring itself, often starting from precursors like 3,4-epoxy amines. frontiersin.orgunipd.it Once formed, the azetidine core can be further elaborated. For instance, the development of photocatalytic radical strategies allows for the synthesis of densely functionalized azetidines from azabicyclo[1.1.0]butanes. unipd.it These methods provide access to complex azetidine derivatives that can serve as advanced intermediates.

The trifluoromethoxymethyl group at the 3-position of the azetidine ring introduces unique electronic properties and can influence the reactivity and conformational preference of the molecule. This substituent can be leveraged in subsequent synthetic steps to control stereochemistry or to introduce other functional groups. The development of synthetic methods that allow for the late-stage functionalization of complex molecules highlights the utility of azetidine intermediates. nsf.gov

Scaffold for Drug Design and Development

The azetidine moiety is increasingly recognized as a privileged scaffold in medicinal chemistry. unipd.itnih.gov Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic or planar aromatic systems. nih.gov The incorporation of azetidine rings into drug candidates can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability. nih.govchemrxiv.org

Table 1: Physicochemical Properties of Azetidine Scaffolds

| Property | Advantage of Azetidine Incorporation |

| Molecular Rigidity | Pre-organizes substituents for optimal binding, minimizing entropic penalty. nih.gov |

| Three-Dimensionality | Provides access to a greater volume of chemical space compared to flat aromatic rings. unipd.itnih.gov |

| Solubility | The nitrogen atom can act as a hydrogen bond acceptor, often improving aqueous solubility. chemrxiv.org |

| Metabolic Stability | The strained ring can be more resistant to metabolic degradation compared to larger rings. unipd.itchemrxiv.org |

| pKa Modulation | Can act as a bioisostere for other functional groups, influencing the acidity or basicity of the molecule. nih.gov |

Contribution to Molecular Rigidity and Three-Dimensional Chemical Space

The inherent rigidity of the azetidine ring is a significant asset in drug design. nih.govnih.gov By locking substituents into well-defined spatial orientations, the entropic penalty upon binding to a biological target is reduced, which can lead to increased binding affinity. nih.gov This conformational constraint is a key principle in the design of potent and selective ligands.

Furthermore, the non-planar nature of the azetidine ring allows for the exploration of three-dimensional chemical space. unipd.itnih.govriken.jp In an era where drug discovery is moving away from flat, aromatic molecules towards more complex, sp³-rich structures, scaffolds like 3-(trifluoromethoxymethyl)azetidine offer a valuable platform for creating novel molecular architectures. unipd.it The trifluoromethoxy group itself is known to influence conformation and electronic properties, further expanding the accessible chemical space. researchgate.netrsc.org

Development of Diverse Functionalized Azetidine-Based Scaffolds for Chemical Libraries

The creation of diverse chemical libraries is a cornerstone of modern drug discovery. biosolveit.de Azetidine-based scaffolds are well-suited for this purpose due to the multiple points for diversification on the four-membered ring. nih.govnih.govbroadinstitute.orgresearchgate.net Synthetic methodologies have been developed to access a wide array of fused, bridged, and spirocyclic ring systems from densely functionalized azetidine cores. nih.govnih.govbroadinstitute.orgresearchgate.net

For example, a common strategy involves the synthesis of a core azetidine structure which can then be subjected to a variety of functional group transformations and ring-closing reactions to generate a library of structurally unique molecules. nih.govresearchgate.net Electrophilic azetidinylation protocols have also been developed, allowing for the direct attachment of the azetidine ring to a wide range of nucleophiles, further simplifying the synthesis of diverse azetidine-containing compounds. chemrxiv.org These approaches facilitate the rapid generation of lead-like molecules for screening in drug discovery programs. nih.govnih.govbroadinstitute.org

Application in Peptidomimetics and Unnatural Amino Acids

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.govrsc.orguminho.pt Unnatural amino acids (UAAs) are key building blocks in the construction of peptidomimetics. nih.govenamine.netmdpi.com

The rigid framework of azetidine can be incorporated into amino acid structures to create conformationally constrained UAA analogues. enamine.net These azetidine-containing amino acids can be used to induce specific secondary structures, such as turns and helices, in peptides. rsc.org The incorporation of this compound into a peptide backbone would introduce both conformational restriction and the unique electronic properties of the trifluoromethoxy group, potentially leading to peptides with novel biological activities and improved drug-like properties. nih.gov

Utility in Material Science and Advanced Materials Development

While the primary focus of azetidine chemistry has been in the life sciences, its unique structural and reactive properties also suggest potential applications in materials science. The ability of azetidines to undergo ring-opening polymerization could be exploited to create novel polymers with tailored properties. The rigidity and polarity of the azetidine ring, along with the specific attributes of the trifluoromethoxymethyl substituent, could be used to control the physical and chemical characteristics of these materials.

Azetidines as Chiral Catalysts and Ligands

Chiral azetidines have emerged as effective ligands and organocatalysts in asymmetric synthesis. researchgate.netbirmingham.ac.ukbham.ac.ukresearchgate.net Their strained, conformationally restricted structure can create a well-defined chiral environment around a metal center or in the transition state of an organocatalytic reaction, leading to high levels of enantioselectivity. researchgate.netingentaconnect.com

Since the early 1990s, azetidine-derived ligands have been successfully employed in a variety of asymmetric transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael additions. researchgate.netbirmingham.ac.uk For example, enantiopure cis-azetidines have been used as chiral ligands for transition metals like copper in the Henry reaction, achieving excellent enantioselectivity. bham.ac.uk The steric demands imposed by the strained azetidine ring are considered a positive factor in achieving high levels of stereocontrol. ingentaconnect.com

Table 2: Applications of Chiral Azetidines in Asymmetric Catalysis

| Reaction Type | Role of Azetidine | Reference |

| Friedel-Crafts Alkylation | Chiral Ligand/Organocatalyst | researchgate.netbirmingham.ac.uk |

| Henry Reaction | Chiral Ligand/Organocatalyst | researchgate.netbirmingham.ac.ukbham.ac.uk |

| Michael Addition | Chiral Ligand/Organocatalyst | researchgate.netresearchgate.net |

| Diethylzinc Addition to Aldehydes | Chiral Ligand | researchgate.net |

The development of new synthetic methods for chiral azetidines continues to expand their application in asymmetric catalysis. researchgate.netingentaconnect.com The specific substitution pattern of this compound, if prepared in an enantiomerically pure form, could offer a novel and potentially highly effective chiral ligand for a range of catalytic processes.

Conclusion and Future Research Directions

Summary of Synthetic Advances and Reactivity Insights Pertaining to 3-(Trifluoromethoxymethyl)azetidine

Direct and dedicated synthetic routes for this compound are not extensively detailed in publicly available literature. However, plausible synthetic strategies can be inferred from established methods for analogous 3-substituted azetidines, particularly those involving phenoxy linkages.

A common precursor for the synthesis of 3-substituted azetidines is a protected 3-hydroxyazetidine, such as N-diphenylmethyl-3-hydroxyazetidine hydrochloride. This starting material can be converted to a derivative with a good leaving group at the 3-position, for instance, 1-diphenylmethyl-3-methanesulphonyloxyazetidine. google.com Subsequent nucleophilic substitution with a suitable nucleophile affords the desired 3-substituted azetidine (B1206935). For example, the synthesis of 3-[3-(trifluoromethyl)phenoxy]azetidine (B1352677) is achieved by reacting 1-diphenylmethyl-3-methanesulphonyloxyazetidine with the corresponding phenolate. google.com

By analogy, a potential route to this compound could involve the reaction of a trifluoromethoxide source with an N-protected 3-azetidinyl derivative bearing a leaving group like a mesylate or tosylate. The final step would involve the deprotection of the nitrogen atom. For instance, the hydrogenolysis of a 1-diphenylmethyl group using a palladium-on-carbon catalyst is a documented method for obtaining the free azetidine. google.com

The reactivity of the azetidine ring is largely governed by its considerable ring strain (approximately 25.4 kcal/mol), which makes it susceptible to ring-opening reactions under appropriate conditions. rsc.orgrsc.org This inherent reactivity allows for the transformation of the azetidine core into other valuable nitrogen-containing structures. For N-activated azetidines, such as N-tosylazetidines, Lewis acid-mediated regioselective ring-opening with various nucleophiles can occur. iitk.ac.in It is anticipated that this compound would undergo similar strain-driven reactions, providing pathways to more complex acyclic amines.

Emerging Trends in the Chemistry of Azetidine Derivatives

The field of azetidine chemistry is experiencing rapid growth, driven by the recognition of this scaffold as a privileged motif in medicinal chemistry and organic synthesis. rsc.orgrsc.org Several key trends are shaping the current research landscape.

Strain-Release Functionalization: A dominant trend is the exploitation of the inherent ring strain of azetidines. rsc.orgrsc.org This strategy, known as strain-release functionalization, involves the selective cleavage of C-C or C-N bonds to generate more complex acyclic or larger heterocyclic systems. This approach provides access to molecular diversity that would be challenging to achieve through other means.

C-H Functionalization: Direct C(sp³)–H amination is a powerful and atom-economical method for synthesizing functionalized azetidines. rsc.org Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has emerged as an efficient route to construct the azetidine ring. rsc.org This approach avoids the need for pre-functionalized substrates, streamlining the synthetic process.

Photocatalysis: The use of visible-light photocatalysis has enabled novel cycloaddition reactions for azetidine synthesis. rsc.org The aza-Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition of imines and alkenes, is a prime example of an efficient method to access highly functionalized azetidines. rsc.orgresearchgate.net

Flow Chemistry: The application of flow chemistry to azetidine synthesis is gaining traction. This technology can offer improved safety, scalability, and control over reaction parameters, which is particularly advantageous when dealing with strained or energetic intermediates.

These emerging trends are expanding the synthetic toolbox available to chemists, enabling the creation of novel and complex azetidine derivatives with tailored properties.

Perspectives on Novel Synthetic Methodologies and Transformative Reactions

The development of innovative synthetic methods continues to be a central theme in azetidine chemistry. The challenges associated with constructing the strained four-membered ring have spurred creativity in reaction design. medwinpublishers.com

Future synthetic methodologies are likely to focus on:

Asymmetric Synthesis: The demand for enantiomerically pure azetidines, especially for pharmaceutical applications, will continue to drive the development of new asymmetric syntheses. longdom.org This includes the use of chiral catalysts, auxiliaries, and asymmetric ring-closing strategies.

Ring-Expansion and Contraction Reactions: Transformations of other heterocyclic systems, such as the ring expansion of aziridines or the ring contraction of pyrrolidines, represent viable, albeit less common, routes to the azetidine core. medwinpublishers.commagtech.com.cn Further exploration of these pathways could uncover novel synthetic disconnections. For instance, ring expansion of N-tosylaziridines with bromonitromethane (B42901) can yield 2-nitroazetidines. medwinpublishers.com

Lanthanide Catalysis: Lanthanide triflates have proven to be effective catalysts in heterocyclic synthesis. frontiersin.org La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a high-yield pathway to azetidines, tolerating a range of functional groups. frontiersin.org This method offers a mild and efficient alternative to traditional cyclization strategies.

Transformative reactions that leverage the unique reactivity of the azetidine ring are also a key area of future research. This includes developing new types of cycloaddition reactions where azetidines act as 1,4-dipole synthons and exploring novel ring-opening cascades to rapidly build molecular complexity. iitk.ac.in

Potential for Further Exploration in Interdisciplinary Research

The structural and chemical properties of azetidine derivatives make them highly attractive for interdisciplinary research, bridging chemistry, biology, and materials science.

Medicinal Chemistry: Azetidines are considered "privileged structures" and are found in numerous bioactive compounds and approved drugs. rsc.orgrsc.org Their rigid, three-dimensional nature makes them excellent scaffolds for designing enzyme inhibitors and receptor ligands. The incorporation of fluorine, as in this compound, can further enhance metabolic stability and binding affinity. The development of new azetidine-based compounds for applications in areas such as oncology and infectious diseases remains a fertile ground for research. nih.gov

Materials Science: The unique properties of azetidines lend themselves to applications in materials science. For example, theoretical studies have investigated nitroimine-substituted azetidines as potential high-energy-density compounds (HEDCs), suggesting their utility in advanced energetic materials. bibliotekanauki.pl The strained ring system can release significant energy upon decomposition, a desirable characteristic for such applications.

Chemical Biology: Azetidine-containing molecules can serve as chemical probes to study biological processes. For example, L-azetidine-2-carboxylic acid, a natural product, acts as a proline receptor antagonist. medwinpublishers.com Synthetically modified azetidines can be designed to target specific proteins or pathways, helping to elucidate biological function.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(trifluoromethoxymethyl)azetidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic coupling. For example, Cu(I)/TMEDA-catalyzed cross-coupling of trifluoromethylimidoyl chlorides with amines (e.g., primary amines) under ligand-promoted conditions is a viable route . Ethyl aroylacetates, used in similar azetidine syntheses, require optimized stoichiometry (e.g., 1:1 molar ratio of reactants) and THF as a solvent, with triethylamine as a base to neutralize HCl byproducts . Reaction monitoring via TLC and purification via column chromatography are critical for isolating pure products . Yields vary significantly with ligand choice (e.g., TMEDA vs. phosphine ligands) and temperature (room temperature vs. heated conditions) .

Q. How is this compound characterized structurally, and what analytical challenges arise?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming the azetidine ring and trifluoromethoxymethyl group. Challenges include distinguishing stereoisomers (if present) and verifying the absence of ring-opening byproducts. X-ray crystallography, as applied to related azetidine-borane complexes, provides definitive structural validation but requires high-purity crystals . Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like C-F bonds (1100–1200 cm⁻¹) .

Q. What safety precautions are required when handling this compound derivatives?

- Methodological Answer : Due to the reactivity of azetidine rings and fluorinated groups, use inert atmospheres (N₂/Ar) for moisture-sensitive reactions. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Storage should be in dry, cool environments (<4°C) in sealed containers to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How do chiral catalysts influence the enantioselective synthesis of this compound derivatives?

- Methodological Answer : Chiral phosphoric acids (CPAs) enable desymmetrization of azetidine precursors. For example, Sun’s system uses adamantyl-substituted CPAs to achieve >90% enantiomeric excess (ee) via dual activation of the azetidine nitrogen and carbonyl group . Computational studies (DFT) reveal that transition-state stabilization through hydrogen bonding is key to selectivity. Ligand screening (e.g., TMEDA vs. BINOL-derived ligands) is critical for optimizing ee .

Q. What mechanistic insights explain contradictions in catalytic efficiency between Cu(I) and Pd(II) systems for trifluoromethyl group incorporation?

- Methodological Answer : Cu(I) systems (e.g., CuBr/TMEDA) favor radical pathways for trifluoromethylation, while Pd(II) catalysts operate via oxidative addition, which may lead to side reactions with azetidine’s strained ring. Evidence from Zhang’s work shows Cu(I) achieves higher yields (75–85%) for trifluoromethyl-benzimidazoles compared to Pd(II) (<60%), attributed to milder reaction conditions reducing ring degradation .

Q. How does the trifluoromethoxymethyl group impact the biological activity of azetidine-containing compounds?

- Methodological Answer : In neuroinflammatory studies, azetidine derivatives with trifluoromethyl groups inhibit NLRP3 inflammasomes by reducing ROS generation (IC₅₀ ~10 μM in BV2 microglia). Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -OCF₃) enhance metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs .

Q. What computational methods are used to predict the reactivity of this compound in nucleophilic ring-opening reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring strain and transition states. For example, azetidine-borane adducts show reduced ring strain (∼20 kcal/mol) compared to free azetidine, aligning with experimental observations of slower ring-opening kinetics . Molecular dynamics simulations further predict solvent effects (e.g., THF vs. DMSO) on reaction pathways .

Q. How can conflicting data on the stability of this compound in aqueous media be resolved?

- Methodological Answer : Contradictory reports arise from pH-dependent hydrolysis. At pH 7.4 (physiological buffer), the compound exhibits a half-life >24 hours, while acidic conditions (pH <3) accelerate degradation via ring protonation and nucleophilic attack. Stability studies using HPLC-UV at varying pH and temperature (25°C vs. 37°C) are recommended for precise kinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.